

Application Note: FAUC-312 Protocol for In Vivo Animal Studies

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Compound of Interest

Compound Name: FAUC-312

Cat. No.: B1672302

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Audience: Researchers, scientists, and drug development professionals.

Introduction **FAUC-312** is a novel, potent, and selective small molecule inhibitor of the Fictional Apoptosis Upregulating Kinase (FAUK). The FAUK signaling cascade is a critical pathway involved in the proliferation and survival of various cancer cell types. In a dysregulated state, the downstream effector, p-STAT9, is constitutively active, leading to uncontrolled cell growth. **FAUC-312** has demonstrated significant anti-tumor activity in preclinical in vitro models, and this document outlines the protocols for evaluating its efficacy and pharmacodynamic effects in in vivo animal models.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol describes the methodology for assessing the anti-tumor efficacy of **FAUC-312** in a subcutaneous xenograft mouse model.

- Animal Model:
 - Species: Nude mice (Athymic Nude-Foxn1nu)
 - Sex: Female
 - Age: 6-8 weeks

- Supplier: The Jackson Laboratory
- Acclimatization: Minimum of 7 days before the start of the experiment.
- Cell Line and Tumor Implantation:
 - Cell Line: Human colorectal cancer cell line HCT116 (ATCC® CCL-247™)
 - Cell Culture: Cells are grown in McCoy's 5A Medium supplemented with 10% fetal bovine serum.
 - Implantation: 5×10^6 HCT116 cells in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel® are injected subcutaneously into the right flank of each mouse.
- Study Groups and Dosing:
 - Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 mice per group).
 - **FAUC-312** Formulation: **FAUC-312** is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.
 - Administration: **FAUC-312** is administered once daily (QD) via oral gavage (PO) for 21 consecutive days.
- Endpoint and Analysis:
 - Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of vehicle group})] \times 100$.
 - Secondary Endpoints: Body weight changes, clinical observations for toxicity.
 - Tissue Collection: At the end of the study, tumors are excised, weighed, and either flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in 10% neutral buffered

formalin for immunohistochemistry.

Pharmacodynamic (PD) Marker Analysis

This protocol details the procedure for assessing the in vivo target engagement of **FAUC-312** by measuring the inhibition of the downstream biomarker, phosphorylated STAT9 (p-STAT9).

- Study Design:
 - A satellite group of tumor-bearing mice (n=3 per time point per group) is treated with a single dose of **FAUC-312** or vehicle.
 - Tumors are collected at 2, 8, and 24 hours post-dose.
- Western Blot Protocol:
 - Tumor Lysate Preparation: Frozen tumor samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Protein concentration is determined using a BCA protein assay.
 - SDS-PAGE: Equal amounts of protein (30 µg) are loaded and separated on a 4-12% Bis-Tris gel.
 - Protein Transfer: Proteins are transferred to a PVDF membrane.
 - Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT9 and total STAT9 overnight at 4°C.
 - Detection: After incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
 - Analysis: Band intensities are quantified using densitometry software. The ratio of p-STAT9 to total STAT9 is calculated and normalized to the vehicle control group.

Data Presentation

The following tables summarize the quantitative data from representative in vivo studies with **FAUC-312**.

Table 1: In Vivo Efficacy of **FAUC-312** in HCT116 Xenograft Model

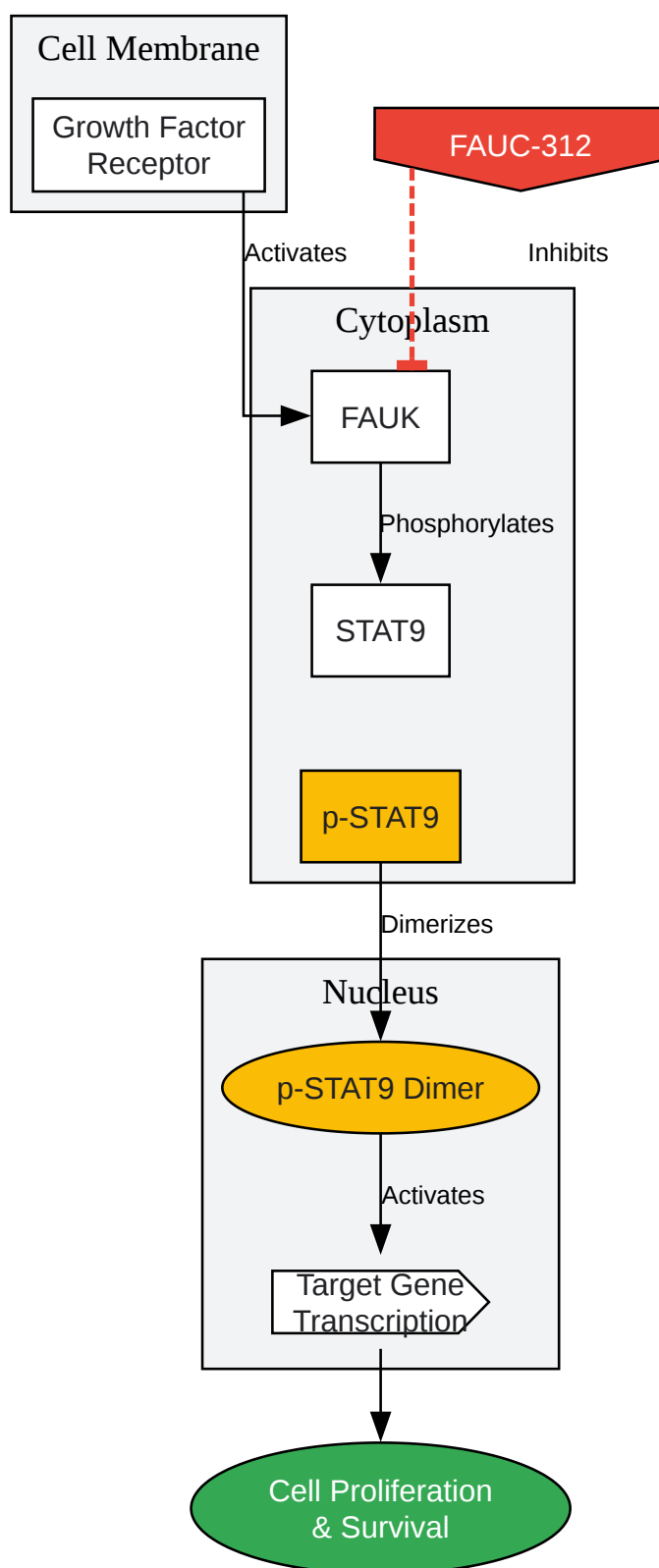
Treatment Group	Dose (mg/kg, QD, PO)	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (TGI) (%)
Vehicle	0	1850 ± 210	-
FAUC-312	10	980 ± 150	47%
FAUC-312	30	462 ± 98	75%
FAUC-312	100	185 ± 55	90%

Table 2: Pharmacodynamic Modulation of p-STAT9 in HCT116 Tumors

Treatment Group	Dose (mg/kg, Single)	Time Post-Dose (hours)	p-STAT9 Inhibition (%) vs. Vehicle
FAUC-312	30	2	85%
FAUC-312	30	8	92%
FAUC-312	30	24	68%
FAUC-312	100	2	95%
FAUC-312	100	8	98%
FAUC-312	100	24	88%

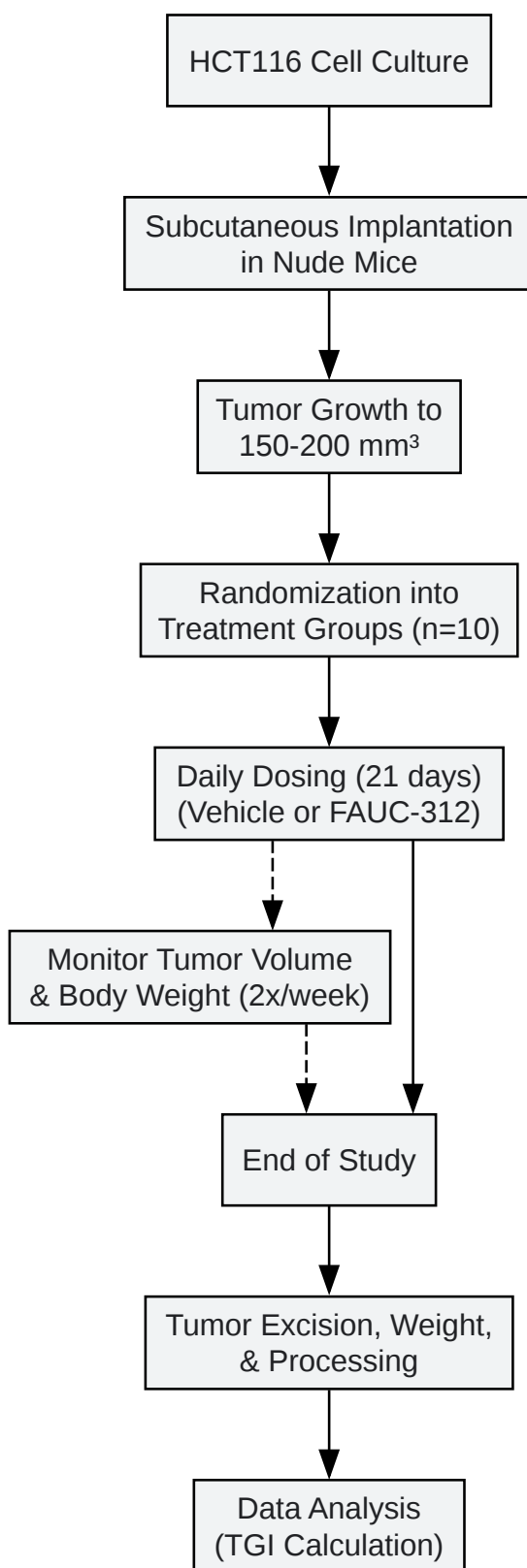
Visualizations

Signaling Pathway and Experimental Workflows



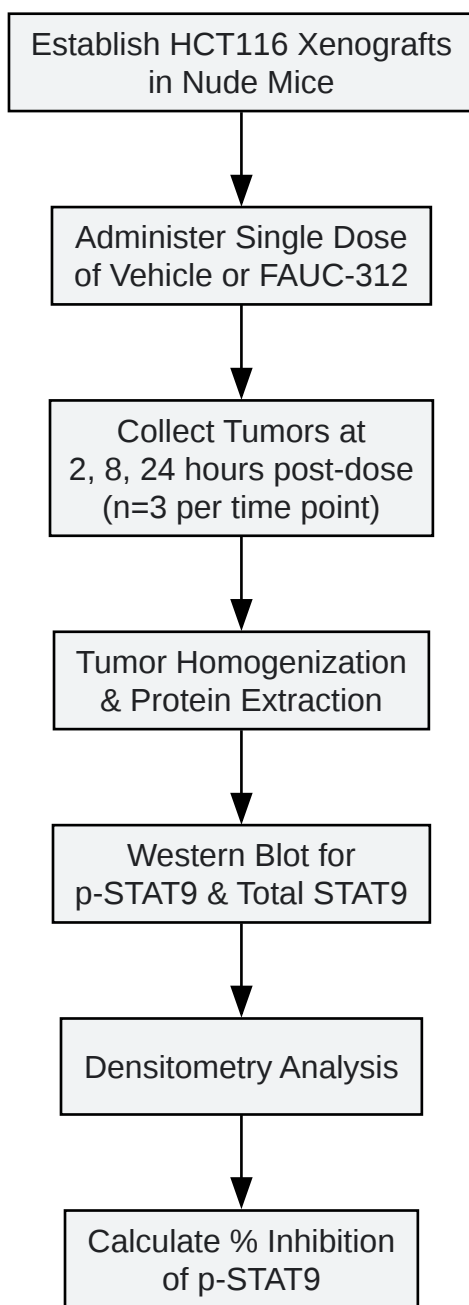
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Caption: **FAUC-312** inhibits the FAUK signaling pathway.



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Caption: In vivo xenograft efficacy study workflow.



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Caption: Pharmacodynamic (PD) marker analysis workflow.

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